

Adjusting Bleximenib dosage in combination with other inhibitors

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Compound of Interest

Compound Name: *Bleximenib*

Cat. No.: *B12404535*

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Bleximenib Combination Therapy Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting **Bleximenib** dosage when used in combination with other inhibitors for the treatment of acute myeloid leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Bleximenib**?

Bleximenib is an investigational, orally available small molecule that acts as a potent and selective inhibitor of the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A).[1][2] In acute leukemias with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), this interaction is crucial for maintaining the expression of oncogenic genes like HOXA9 and MEIS1, which drive leukemic cell proliferation and survival. [1][3] By disrupting the menin-KMT2A complex, **Bleximenib** downregulates these key genes, leading to the inhibition of leukemic cell growth, induction of apoptosis (programmed cell death), and promotion of myeloid differentiation.[1][4][5]

Q2: For which patient populations is **Bleximenib** being investigated?

Bleximenib is being developed for the treatment of patients with acute leukemias, particularly AML, that harbor specific genetic alterations, including KMT2A rearrangements or NPM1 mutations.[1][6] These genetic alterations are present in a significant portion of AML cases, with KMT2A rearrangements occurring in up to 10% and NPM1 mutations in up to 30% of patients. [1]

Q3: What is the rationale for combining **Bleximenib** with other inhibitors?

Preclinical studies have shown that combining **Bleximenib** with other standard-of-care agents for AML, such as venetoclax (a BCL2 inhibitor), azacitidine (a hypomethylating agent), and gilteritinib (a FLT3 inhibitor), can result in synergistic anti-leukemic activity.[1][2] This suggests that targeting multiple oncogenic pathways simultaneously may lead to more profound and durable responses in patients.[7]

Troubleshooting Guide

Issue: Determining the appropriate starting dose of **Bleximenib** in a combination therapy regimen.

Solution:

Clinical trial data provides guidance on a recommended Phase 2 dose (RP2D) for **Bleximenib** when used in combination with venetoclax and azacitidine. In a Phase 1b study (NCT05453903), the RP2D of **Bleximenib** was established.[8][9]

Table 1: Recommended Phase 2 Dose of **Bleximenib** in Combination Therapy

Combination Regimen	Bleximenib Dosage	Patient Population
Bleximenib + Venetoclax + Azacitidine	100 mg twice a day[8]	Relapsed or Refractory AML and Newly Diagnosed, Intensive Chemo-ineligible AML with KMT2A or NPM1 alterations

It is crucial to refer to the specific clinical trial protocol for detailed dosing instructions and any required dose modifications based on patient-specific factors.

Issue: Managing potential adverse events associated with **Bleximenib** combination therapy.

Solution:

The safety profile of **Bleximenib** in combination with venetoclax and azacitidine has been evaluated in clinical trials.[8] Common treatment-emergent adverse events (TEAEs) are summarized below.

Table 2: Common Treatment-Emergent Adverse Events (All Grades) with **Bleximenib**, Venetoclax, and Azacitidine Combination Therapy

Adverse Event	Frequency
Nausea	65% [8]
Thrombocytopenia	61% [8]
Neutropenia	59% [8]
Anemia	49% [8]

Table 3: Common Grade 3 or Higher Treatment-Emergent Adverse Events

Adverse Event	Frequency
Thrombocytopenia	59% [8]
Neutropenia	59% [8]
Anemia	49% [8]

A notable class effect of menin inhibitors is differentiation syndrome.[\[1\]](#)[\[10\]](#) In the Phase 1b study of **Bleximenib** with venetoclax and azacitidine, differentiation syndrome was reported in 4% of patients at the RP2D.[\[8\]](#) Researchers should be vigilant for the signs and symptoms of differentiation syndrome and manage it according to established guidelines. Importantly, no significant QT interval prolongation (QTc) has been associated with **Bleximenib** treatment.[\[1\]](#)[\[8\]](#)

Experimental Protocols

Key Experiment: Phase 1b Dose-Escalation and Expansion Study (Adapted from NCT05453903)

This study was designed to determine the recommended Phase 2 dose (RP2D) and to evaluate the safety and efficacy of **Bleximenib** in combination with venetoclax and azacitidine. [8][9]

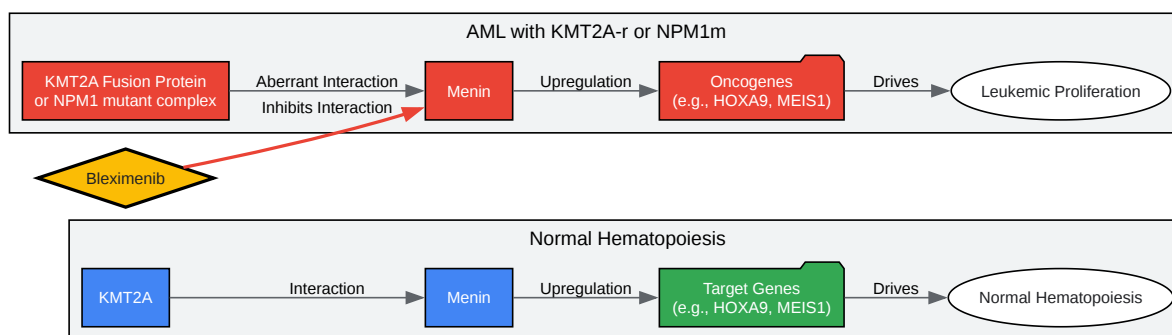
Methodology:

- Patient Population: Adult patients with newly diagnosed AML who are ineligible for intensive chemotherapy or patients with relapsed or refractory AML, with documented KMT2A rearrangements or NPM1 mutations.[8][9]
- Study Design: An open-label, non-randomized, sequential assignment, multicenter Phase 1b study.[8]
- Treatment Regimen:
 - **Bleximenib** was administered orally twice daily.[8] Doses were escalated in different cohorts (e.g., 15–150 mg for relapsed/refractory and 30–100 mg for newly diagnosed) over a 28-day cycle.[8]
 - Venetoclax and azacitidine were administered at their standard doses.[11]
- Outcome Measures:
 - Primary: Determination of the RP2D, assessment of adverse events, and dose-limiting toxicities.[8]
 - Secondary: Overall response rate (ORR), composite complete response (cCR) rate, and duration of response.[8]

Table 4: Efficacy of **Bleximenib** (100 mg twice a day) in Combination with Venetoclax and Azacitidine

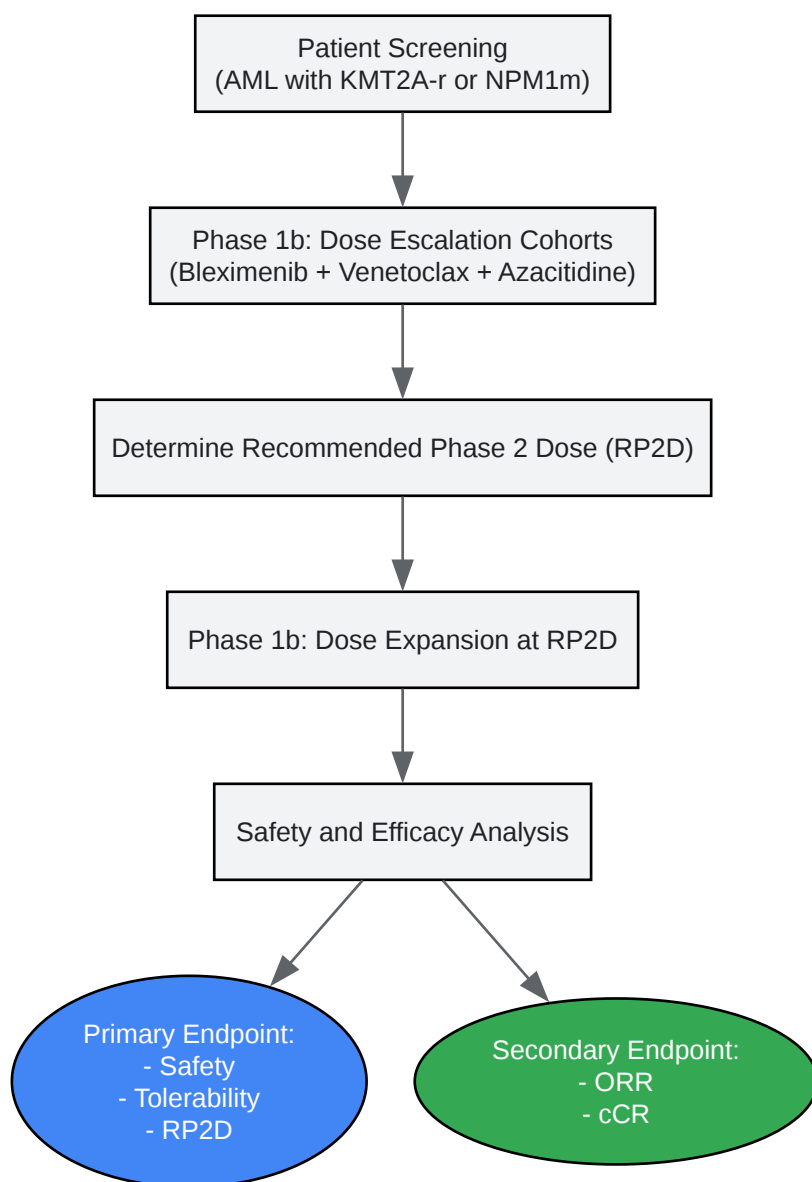
Patient Population	Overall Response Rate (ORR)	Composite Complete Response (cCR) Rate
Relapsed or Refractory AML	82% ^[8]	59% ^[8]
Newly Diagnosed, Intensive Chemo-ineligible AML	90% ^[8]	75% ^[8]

Visualizations



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Caption: **Bleximenib**'s mechanism of action in AML.



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Caption: Phase 1b clinical trial workflow for **Bleximenib**.

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